molecular formula C10H17Cl2N3O B7971456 1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate

1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate

Cat. No. B7971456
M. Wt: 266.16 g/mol
InChI Key: MXIHPDCHBDPXSL-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate” is a chemical compound with the molecular formula C10H17Cl2N3O . It has an average mass of 266.168 Da and a monoisotopic mass of 265.074860 Da . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C(CCN)=NC2=CC=CC=C12. [H]Cl. [H]Cl . This indicates that the compound contains a benzimidazole ring with a methyl group at the 1-position and an ethanamine group at the 2-position. The compound is also a dihydrochloride hydrate, meaning it has two hydrogen chloride (HCl) groups and one water (H2O) molecule associated with it .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its empirical formula is C10H15Cl2N3, and it has a molecular weight of 248.15 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions would depend on the exact biological activity being exhibited.

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific biological activity being exhibited.

Pharmacokinetics

Benzimidazole derivatives are known to have excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH.H2O/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;;/h3-7H,11H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIHPDCHBDPXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride hydrate

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